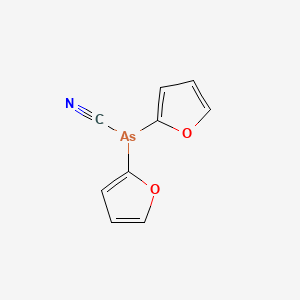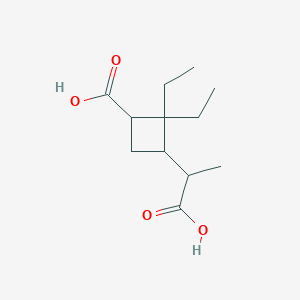
Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-: is a synthetic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio- , the synthesis might involve the following steps:
Formation of the Isocyanate Intermediate: This can be achieved by reacting an appropriate amine with phosgene or a phosgene substitute.
Reaction with Antipyrinyl and Pyridyl Amines: The isocyanate intermediate is then reacted with 4-antipyrinylamine and 2-pyridylamine under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing compounds.
Reduction: These compounds can be reduced to form amines or other reduced products.
Substitution: Urea derivatives can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Urea derivatives are used as intermediates in the synthesis of various organic compounds. Biology: These compounds can act as enzyme inhibitors or substrates in biochemical assays. Medicine: Some urea derivatives have pharmacological properties and are used in drug development. Industry: Urea derivatives are used in the production of polymers, resins, and other industrial materials.
Propriétés
Numéro CAS |
73953-59-0 |
|---|---|
Formule moléculaire |
C17H17N5OS |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C17H17N5OS/c1-12-15(20-17(24)19-14-10-6-7-11-18-14)16(23)22(21(12)2)13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,18,19,20,24) |
Clé InChI |
HXGUGCZMEZMQDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
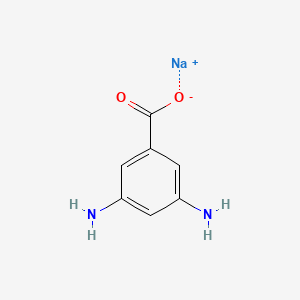
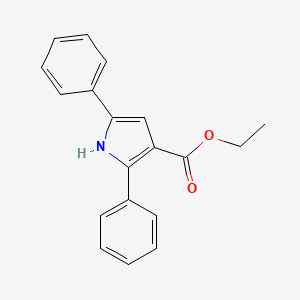
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)

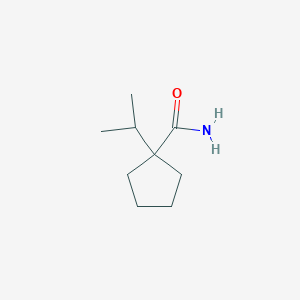
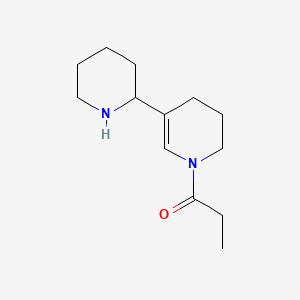
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
